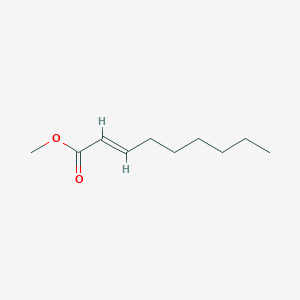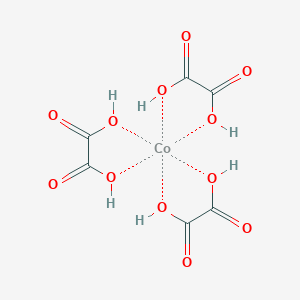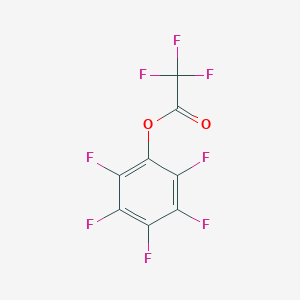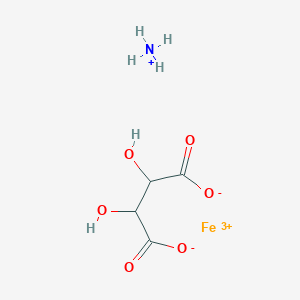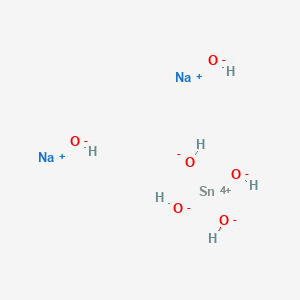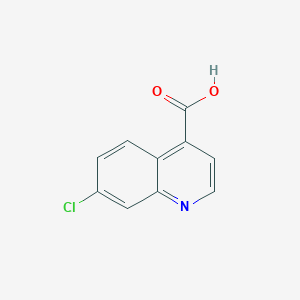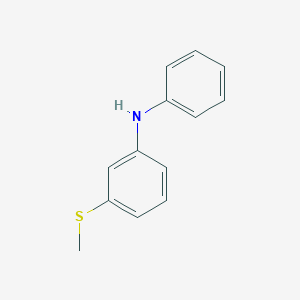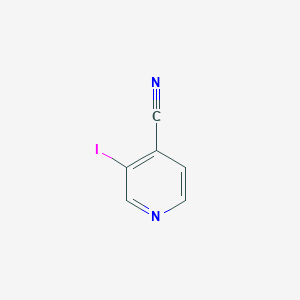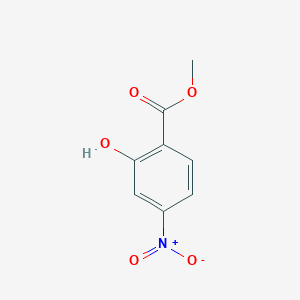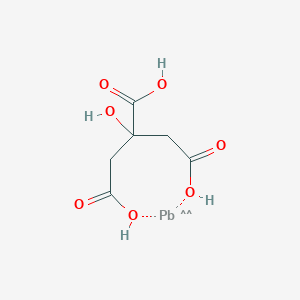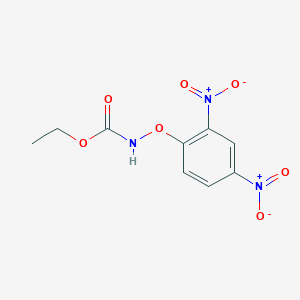
ethyl N-(2,4-dinitrophenoxy)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-(2,4-dinitrophenoxy)carbamate, commonly known as Dinocap, is a synthetic chemical compound used as a fungicide and herbicide in agriculture. Dinocap is a nitrophenyl carbamate, which is a class of compounds that have been used as pesticides since the 1950s. Dinocap is used to control fungal diseases in crops such as apples, grapes, and strawberries, and also as a herbicide to control weeds in crops such as soybeans, corn, and wheat.
Mécanisme D'action
Dinocap works by inhibiting the activity of the enzyme succinate dehydrogenase, which is involved in the energy metabolism of fungi and plants. By blocking this enzyme, Dinocap disrupts the fungal and plant cells' ability to produce energy, leading to their death.
Effets Biochimiques Et Physiologiques
Dinocap has been shown to have low toxicity to mammals, birds, and fish. However, it can be toxic to bees and other pollinators. Dinocap is not persistent in the environment and breaks down rapidly in soil and water.
Avantages Et Limitations Des Expériences En Laboratoire
Dinocap is a useful tool in laboratory experiments to study the effects of succinate dehydrogenase inhibition on fungal and plant cells. However, its use is limited by its toxicity to bees and other pollinators, and by its potential environmental impact.
Orientations Futures
There are several areas of future research related to Dinocap. These include:
1. Development of new fungicides and herbicides based on the nitrophenyl carbamate structure.
2. Investigation of the effects of Dinocap on non-target organisms, such as pollinators and soil microorganisms.
3. Study of the mechanisms of resistance to Dinocap in fungal and plant cells.
4. Development of new methods for the synthesis of Dinocap and other nitrophenyl carbamates.
5. Investigation of the potential health effects of exposure to Dinocap in humans and animals.
In conclusion, Dinocap is a synthetic chemical compound used as a fungicide and herbicide in agriculture. It works by inhibiting the activity of the enzyme succinate dehydrogenase, leading to the death of fungal and plant cells. While Dinocap has been extensively studied for its fungicidal and herbicidal properties, there is still much to learn about its potential environmental impact and health effects. Ongoing research in this area is necessary to ensure the safe and effective use of Dinocap and other nitrophenyl carbamates in agriculture.
Méthodes De Synthèse
Dinocap is synthesized by reacting ethyl carbamate with 2,4-dinitrophenol in the presence of a catalyst. The reaction is carried out in a solvent such as toluene or xylene, and the product is purified by recrystallization.
Applications De Recherche Scientifique
Dinocap has been extensively studied for its fungicidal and herbicidal properties. It has been shown to be effective against a wide range of fungal pathogens, including Botrytis cinerea, Fusarium oxysporum, and Alternaria solani. Dinocap has also been shown to be effective against a variety of weeds, including common lambsquarters, pigweed, and velvetleaf.
Propriétés
Numéro CAS |
13278-84-7 |
|---|---|
Nom du produit |
ethyl N-(2,4-dinitrophenoxy)carbamate |
Formule moléculaire |
C9H9N3O7 |
Poids moléculaire |
271.18 g/mol |
Nom IUPAC |
ethyl N-(2,4-dinitrophenoxy)carbamate |
InChI |
InChI=1S/C9H9N3O7/c1-2-18-9(13)10-19-8-4-3-6(11(14)15)5-7(8)12(16)17/h3-5H,2H2,1H3,(H,10,13) |
Clé InChI |
IFJVFZXMHAKZIG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CCOC(=O)NOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Synonymes |
ethyl (2,4-dinitrophenoxy)carbamate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



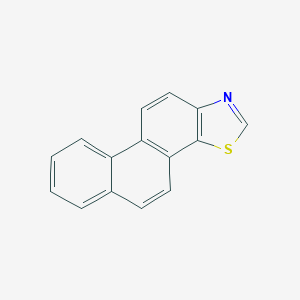
![[Diphenyl(propoxy)methyl]benzene](/img/structure/B89168.png)
